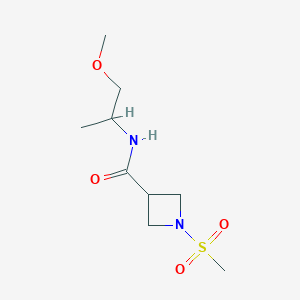

N-(1-methoxypropan-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(1-methoxypropan-2-yl)-1-methylsulfonylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S/c1-7(6-15-2)10-9(12)8-4-11(5-8)16(3,13)14/h7-8H,4-6H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOHRZCXAFPVPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C1CN(C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves multiple steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Methoxypropan-2-yl Group: This step may involve alkylation reactions.

Attachment of the Methylsulfonyl Group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropan-2-yl group.

Reduction: Reduction reactions could potentially target the azetidine ring or the carboxamide group.

Substitution: The methylsulfonyl group may be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Pharmacological Properties

The compound has been studied for its pharmacological activity, particularly as an anti-inflammatory agent. Research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition suggests its potential in treating various inflammatory disorders such as arthritis, rheumatoid arthritis, and other pain-related conditions .

Table 1: Inhibition of Cyclooxygenase Enzymes

| Enzyme | Inhibition Activity | Related Disorders |

|---|---|---|

| COX-1 | Yes | Pain, inflammation |

| COX-2 | Yes | Arthritis, rheumatoid arthritis, migraines |

Synthesis and Structure-Activity Relationship

The synthesis of N-(1-methoxypropan-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide involves specific chemical reactions that modify the azetidine structure to enhance its biological activity. The structure-activity relationship (SAR) studies reveal that modifications to the methylsulfonyl and carboxamide groups significantly influence the compound's efficacy against inflammation .

Table 2: Structural Variations and Their Effects

| Modification | Effect on Activity |

|---|---|

| Methylsulfonyl group variation | Increased anti-inflammatory potency |

| Carboxamide chain length adjustment | Altered pharmacokinetics |

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in preclinical models:

- A study published in a peer-reviewed journal demonstrated that the compound significantly reduced inflammation in animal models of arthritis, suggesting its therapeutic potential in chronic inflammatory diseases .

- Another research effort focused on the compound's mechanism of action, revealing that it not only inhibits COX enzymes but also modulates other inflammatory pathways, providing a multi-target approach to therapy .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound shares functional groups (methylsulfonyl, carboxamide) and structural motifs with other therapeutic agents, such as Apremilast (CC-10004) , a well-characterized anti-inflammatory drug. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Differences: The azetidine core in the target compound offers a smaller, more rigid scaffold compared to Apremilast’s bicyclic isoindole system. This may influence binding affinity and metabolic stability .

Functional Group Parallels :

- Both compounds feature a methylsulfonyl group , a moiety often associated with kinase or phosphodiesterase (PDE) inhibition. Apremilast’s efficacy in inflammatory diseases is linked to PDE4 inhibition , suggesting a possible shared mechanism for the target compound.

- The carboxamide group in both compounds may facilitate hydrogen bonding with biological targets.

Therapeutic Potential: Apremilast’s success in treating chronic inflammatory conditions highlights the pharmacological relevance of methylsulfonyl-carboxamide hybrids. However, the absence of clinical data for the target compound limits direct therapeutic comparisons.

Research Implications and Gaps

- Synthetic Accessibility : The azetidine ring’s strain may pose synthetic challenges compared to Apremilast’s more stable isoindole core.

- Pharmacokinetics : The branched methoxypropan-2-yl group could improve oral bioavailability relative to Apremilast’s larger aromatic system.

- Target Validation: Further studies are needed to confirm whether the target compound shares Apremilast’s PDE4 selectivity or exhibits novel mechanisms.

Biological Activity

N-(1-methoxypropan-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 249.33 g/mol

- SMILES Notation :

CC(C(=O)N1CC(C1)C(=O)C(C)OC)S(=O)(=O)C

1. Receptor Interaction

N-(1-methoxypropan-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide has been studied for its interaction with various receptors, notably the S1P receptor family. The compound acts as an agonist or antagonist depending on the specific receptor subtype, which influences cellular signaling pathways involved in inflammation and immune response .

2. Inhibition of Enzymatic Activity

Research indicates that this compound may inhibit certain enzymes associated with cancer proliferation. For instance, it has been shown to interfere with PARP-1 activity, leading to apoptosis in cancer cell lines such as A549 (lung cancer) . This suggests a potential application in cancer therapy.

Table 1: In Vitro Biological Activity

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anti-proliferative | A549 | 1.95 | |

| PARP-1 Inhibition | A549 | 19.24 | |

| Selectivity Index (SI) | HPAEpiC | 15.38 |

Case Study 1: Cancer Cell Apoptosis

A study investigated the effects of N-(1-methoxypropan-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide on A549 lung cancer cells. The compound demonstrated significant anti-proliferative effects and induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increasing apoptosis rates with higher concentrations of the compound, confirming its potential as a therapeutic agent in lung cancer treatment .

Case Study 2: Inflammatory Response Modulation

Another research focus was on the compound's ability to modulate inflammatory responses. It was found to significantly reduce the production of pro-inflammatory cytokines in LPS-stimulated macrophages, indicating its potential application as an anti-inflammatory agent . The mechanisms involved include inhibition of NF-κB and MAPK signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.